molecular formula C7H7NO5 B094978 2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid CAS No. 16597-58-3

2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid

Cat. No.: B094978
CAS No.: 16597-58-3
M. Wt: 185.13 g/mol
InChI Key: KACPVQQHDVBVFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that similar synthetic routes as described above are scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and oxo groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid involves its role as a metabolite in various biochemical pathways. It can act as a substrate for enzymes and participate in reactions that produce energy or other essential biomolecules . The specific molecular targets and pathways involved are not well-characterized in the literature.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a non-proteinogenic α-amino acid and human metabolite further distinguishes it from other similar compounds .

Properties

CAS No.

16597-58-3

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

2-amino-3-(3-oxoprop-1-enyl)but-2-enedioic acid

InChI

InChI=1S/C7H7NO5/c8-5(7(12)13)4(6(10)11)2-1-3-9/h1-3H,8H2,(H,10,11)(H,12,13)

InChI Key

KACPVQQHDVBVFC-UHFFFAOYSA-N

Isomeric SMILES

C(=C\C(=C(/C(=O)O)\N)\C(=O)O)\C=O

SMILES

C(=CC(=C(C(=O)O)N)C(=O)O)C=O

Canonical SMILES

C(=CC(=C(C(=O)O)N)C(=O)O)C=O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
Reactant of Route 2
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
Reactant of Route 3
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
Reactant of Route 4
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
Reactant of Route 5
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
Reactant of Route 6
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid

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